6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione

Description

Chemical Identity and Structural Overview of this compound

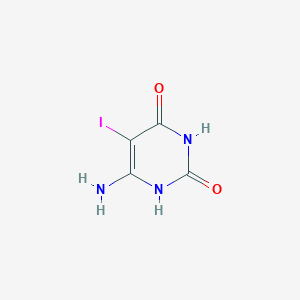

This compound is a heterocyclic organic compound that belongs to the pyrimidine family, characterized by its distinctive substitution pattern and molecular architecture. The compound features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, consistent with the fundamental pyrimidine structure. The molecular formula C4H4IN3O2 reflects the presence of carbon, hydrogen, iodine, nitrogen, and oxygen atoms arranged in a specific configuration that defines its chemical properties.

The structural characteristics of this compound include several key features that distinguish it from other pyrimidine derivatives. The amino group positioned at the 6-carbon provides a site for hydrogen bonding and potential chemical reactivity, while the iodine atom at the 5-position introduces significant steric bulk and altered electronic properties compared to the parent pyrimidine structure. The dione functionality, indicated by the presence of two carbonyl groups within the pyrimidine ring system, creates a molecular framework that exhibits both aromatic character and reactive carbonyl chemistry.

The molecular weight of this compound is reported as 253.00 grams per mole, reflecting the substantial contribution of the iodine atom to the overall molecular mass. This molecular weight places the compound within a size range that is compatible with various biological systems while maintaining sufficient structural complexity to exhibit specific molecular recognition properties. The Chemical Abstracts Service registry number 17607-06-6 provides a unique identifier for this compound within chemical databases and literature.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H4IN3O2 | |

| Molecular Weight | 253.00 g/mol | |

| CAS Registry Number | 17607-06-6 | |

| MDL Number | MFCD03308769 | |

| Storage Conditions | Dark, inert atmosphere, 2-8°C |

Historical Context in Pyrimidine Derivative Research

The development of halogenated pyrimidine research represents a significant chapter in the broader history of nucleobase analog chemistry, with foundations tracing back to fundamental discoveries in organic heterocyclic chemistry during the late 19th and early 20th centuries. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing foundational methodologies that would later enable the synthesis of more complex halogenated variants. The name "pyrimidin" was first proposed by Pinner in 1885, providing the nomenclatural framework that continues to define this class of compounds today.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early synthetic approach demonstrated the feasibility of introducing halogen substituents into the pyrimidine ring system, establishing precedents for the later development of compounds such as this compound. The recognition that pyrimidine derivatives could serve as nucleobase analogs emerged from subsequent investigations into the structural relationships between synthetic compounds and naturally occurring nucleotides.

Research into halogenated pyrimidines gained particular momentum during the mid-20th century as investigators recognized their potential as radiosensitizers and therapeutic agents. Studies demonstrated that halogenated pyrimidines represent a unique class of non-hypoxic cell radiosensitizers, with their biological activity dependent upon incorporation into cellular deoxyribonucleic acid. These findings established the conceptual framework for understanding how structural modifications to pyrimidine derivatives could influence their biological properties and therapeutic potential.

The investigation of halogenated pyrimidines by spectroscopic methods, including X-ray photoemission spectroscopy, has provided detailed insights into the electronic properties and bonding characteristics of these compounds. Studies examining compounds such as 5-bromopyrimidine, 2-bromopyrimidine, 2-chloropyrimidine, and 5-bromo-2-chloropyrimidine have revealed how halogen substitution affects the electronic structure of the pyrimidine ring system. These investigations have confirmed the soundness of resonance models for describing the properties of aromatic systems and provided detailed descriptions of how halogen atoms influence the screening of core holes in aromatic pyrimidine rings.

Significance in Chemical and Biochemical Sciences

This compound occupies a position of significant importance within both chemical synthesis and biochemical research, serving as both a synthetic intermediate and a molecular probe for investigating biological processes. The compound's unique structural features, particularly the combination of amino and iodine substituents within the pyrimidine framework, confer properties that make it valuable for diverse research applications. The presence of the iodine atom introduces substantial changes to the compound's electronic properties, lipophilicity, and potential for molecular recognition compared to unsubstituted pyrimidine derivatives.

In the context of synthetic chemistry, compounds containing the this compound structure serve as versatile building blocks for the construction of more complex molecular architectures. The amino group provides a site for nucleophilic substitution reactions and condensation chemistry, while the iodine substituent can participate in various cross-coupling reactions, including palladium-catalyzed processes that are fundamental to modern synthetic methodology. These synthetic capabilities position the compound as a valuable intermediate in the preparation of libraries of related structures for pharmaceutical and materials research.

The biochemical significance of this compound derives from its structural relationship to naturally occurring nucleobases and its potential for incorporation into nucleic acid structures. The dione functionality mimics aspects of uracil and thymine chemistry, while the amino group introduces hydrogen bonding capabilities that can influence base pairing specificity. The iodine atom provides a heavy atom marker that can be exploited for crystallographic studies and may also influence the compound's binding affinity to various biological targets.

Research into halogenated pyrimidines has demonstrated their utility as molecular probes for investigating deoxyribonucleic acid replication and repair mechanisms. The incorporation of these compounds into deoxyribonucleic acid during replication can lead to altered base pairing properties and provide insights into mutagenesis and cellular response pathways. Studies have shown that the bulky halogen atoms can disrupt normal hydrogen bonding patterns, leading to mispairing events that can be utilized to study fundamental biological processes.

Related Compounds: Relationship to 5-Iodouracil and Other Halogenated Pyrimidines

The structural and functional relationships between this compound and other halogenated pyrimidines provide important insights into structure-activity relationships within this class of compounds. 5-Iodouracil represents one of the most extensively studied halogenated pyrimidines, with a molecular formula of C4H3IN2O2 and a molecular weight of 237.98 grams per mole. This compound belongs to the class of halopyrimidines and serves as an important reference point for understanding the effects of halogen substitution on pyrimidine chemistry and biology.

The comparison between this compound and 5-iodouracil reveals both structural similarities and important differences that influence their respective properties and applications. Both compounds feature iodine substitution at the 5-position of the pyrimidine ring, which introduces similar steric and electronic effects. However, the presence of the amino group at the 6-position in this compound provides additional hydrogen bonding capabilities and alters the overall electronic distribution within the molecule.

Other related halogenated pyrimidines include 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione, which features bromine substitution instead of iodine at the 5-position. This compound, with the molecular formula C4H4BrN3O2 and CAS number 6312-73-8, provides a direct comparison for understanding how different halogens influence pyrimidine properties. The substitution of bromine for iodine results in differences in atomic size, electronegativity, and polarizability that can significantly impact biological activity and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C4H4IN3O2 | 253.00 | 17607-06-6 | Amino group, iodine substitution, dione |

| 5-Iodouracil | C4H3IN2O2 | 237.98 | - | Iodine substitution, uracil backbone |

| 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione | C4H4BrN3O2 | - | 6312-73-8 | Amino group, bromine substitution, dione |

The investigation of these structural relationships has revealed that the size and electronic properties of the halogen substituent significantly influence the biological activity of pyrimidine derivatives. Research has shown that the presence of iodine in compounds such as this compound may enhance lipophilicity and biological activity compared to lighter halogen analogs. These effects arise from the larger atomic radius of iodine, which can influence molecular shape and intermolecular interactions, as well as its lower electronegativity compared to bromine and chlorine.

The study of halogenated pyrimidines has also revealed important insights into their mechanisms of radiosensitization, which depend upon their incorporation into cellular deoxyribonucleic acid. For human tumors, which typically have long cell cycle times, achieving adequate replacement of thymidine with halogenated pyrimidines may require extended periods of exposure. The relationship between the extent of radiosensitization and the percentage of thymidine replacement has been supported by extensive in vitro studies, providing a foundation for understanding how structural variations among halogenated pyrimidines influence their biological efficacy.

Propriétés

IUPAC Name |

6-amino-5-iodo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBNTGMFRRQEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione typically involves the iodination of a suitable pyrimidine precursor. One common method is the iodination of 6-Aminouracil using iodine or an iodine-containing reagent under controlled conditions. The reaction may require a catalyst and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group and the pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-Amino-5-azidopyrimidine-2,4(1H,3H)-dione.

Applications De Recherche Scientifique

Pharmaceutical Development

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives are being explored for their potential use in treating viral infections and cancer due to their structural similarity to nucleobases. The iodine substitution enhances the lipophilicity of the molecule, which may improve its biological activity compared to other halogenated compounds.

Case Study: Antiviral and Anticancer Activity

Research has demonstrated that compounds related to 6-amino-5-iodopyrimidine exhibit significant antiviral and anticancer properties. For example, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including HepG2 and A549, with IC50 values indicating effective cytotoxicity at low concentrations .

The compound has been investigated for its interaction with various biological targets, showcasing binding affinities that suggest potential therapeutic applications. Notably, its derivatives have been synthesized and tested for antimicrobial activity against a range of pathogens .

Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µg/mL) | Targeted Cell Line |

|---|---|---|---|

| 1-(Cyclohexylmethyl)-5-iodopyrimidine | Anticancer | 20.0 | T47D |

| 1,3-Bis(cyclohexylmethyl)-5-iodopyrimidine | Anticancer | 16.5 | HepG2 |

| 1-Benzyl-5-iodopyrimidine | Antimicrobial | 0.128 | B. catarrhalis |

Mécanisme D'action

The mechanism of action of 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, affecting cellular processes. The iodine atom and amino group could play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Impacts

Chemical Reactivity

- Halogen Substitution : Iodine’s large atomic radius and polarizability enable halogen bonding, which is absent in bromo or nitro derivatives. This property can enhance interactions with biological targets, such as enzymes or DNA .

- Electron-Donating/Accepting Groups: The amino group at the 6-position (electron-donating) contrasts with nitro/nitroso groups (electron-withdrawing), affecting the pyrimidine ring’s electron density and reactivity. For example, nitroso-containing derivatives participate in redox reactions, while amino groups facilitate nucleophilic substitutions .

Activité Biologique

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with the following features:

- Molecular Formula : CHINO

- Molecular Weight : Approximately 253.00 g/mol

- Functional Groups : An amino group at position 6 and an iodine atom at position 5, along with two carbonyl groups at positions 2 and 4.

The biological activity of this compound primarily stems from its ability to incorporate into DNA during replication. The bulky iodine atom disrupts normal hydrogen bonding patterns between uracil and adenine, leading to mispairing with adenine instead of thymine. This mispairing can induce mutations, making the compound a useful tool for studying mutagenesis and DNA repair mechanisms.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Specifically, it has been studied for its potential applications in:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antiviral Activity : Investigated for use in drug development targeting viral infections.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Potential use in antiviral drug development |

Case Studies and Research Findings

- Antiviral Studies : In vitro studies have shown that derivatives of pyrimidine compounds, including this compound, inhibit HIV reverse transcriptase-associated RNase H activity. These findings suggest potential for developing new antiviral therapies targeting HIV .

- Chemical Reactivity : The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation. For example, nucleophilic substitution reactions can replace the iodine atom with other substituents, potentially altering its biological activity .

- In Vivo Applications : Research has indicated that derivatives of this compound can serve as biomarkers for oxidative stress conditions in vivo. Specifically, oxidation products related to this compound have been linked to inflammation processes mediated by myeloperoxidase .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-5-iodopyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : A common approach involves iodination of 6-aminouracil derivatives. For example, diazotization of 6-aminouracil with sodium nitrite in acidic conditions (HCl/H₂O) followed by treatment with potassium iodide introduces iodine at the 5-position. Alternative routes include direct halogenation using iodine monochloride (ICl) in DMF or DMSO under controlled temperatures (0–25°C). Post-synthetic modifications, such as alkylation of the 1- and 3-positions, can be achieved using alkyl halides (e.g., ethyl iodide) in the presence of potassium carbonate .

Q. How is structural characterization of 6-amino-5-iodopyrimidine derivatives performed?

- Methodological Answer : ¹H/¹³C NMR and LCMS are critical for confirming regioselectivity and purity. For example, the 5-iodo substituent causes distinct deshielding of adjacent protons (e.g., H-6 in pyrimidine ring) in NMR, typically appearing as a singlet at δ 8.2–8.5 ppm. LCMS with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₃IN₃O₂ at m/z 267.93). X-ray crystallography may resolve ambiguities in tautomeric forms or iodine positioning .

Q. What safety protocols are recommended for handling iodinated pyrimidines?

- Methodological Answer : Due to iodine’s volatility and potential toxicity, use fume hoods and personal protective equipment (gloves, goggles). Avoid heat/sparks (P210) and store in amber glass vials at 2–8°C. Emergency procedures for spills include neutralization with sodium thiosulfate to reduce iodine .

Advanced Research Questions

Q. How can synthetic yields be optimized for 6-amino-5-iodopyrimidine derivatives under conflicting reaction conditions?

- Methodological Answer : Competing side reactions (e.g., diiodination or ring oxidation) often arise. Systematic optimization includes:

- Temperature Control : Diazotization at 0°C minimizes decomposition .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may require quenching with aqueous Na₂S₂O₃ to prevent over-iodination .

- Catalyst Use : Trace CuI (0.5 mol%) accelerates regioselective iodination .

Q. How do electronic effects of 5-iodo substituents influence the reactivity of pyrimidine-2,4-diones in cross-coupling reactions?

- Methodological Answer : The 5-iodo group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electron-withdrawing iodine enhances electrophilicity at C-6, enabling nucleophilic substitution with aryl boronic acids. However, steric hindrance from iodine may reduce coupling efficiency with bulky partners. Comparative DFT calculations (e.g., Hirshfeld charge analysis) can predict reactive sites .

Q. What strategies resolve contradictions in NMR data for N-alkylated derivatives?

- Methodological Answer : Discrepancies in ¹H NMR signals (e.g., splitting of NH protons due to hindered rotation) are addressed via:

- Variable Temperature NMR : Heating to 60°C coalesces split peaks, confirming dynamic rotational barriers.

- NOESY Experiments : Detects spatial proximity between N-alkyl groups and adjacent substituents .

Q. How can 6-amino-5-iodopyrimidine-2,4-dione serve as a scaffold for enzyme inhibitors?

- Methodological Answer : Structural analogs (e.g., 5-nitro-6-styryl derivatives) mimic natural substrates of lumazine synthase. Rational design involves:

- Bioisosteric Replacement : Replacing iodine with trifluoromethyl groups improves binding to hydrophobic enzyme pockets.

- SAR Studies : Modifying the 1- and 3-positions with cyclopropyl or benzyl groups enhances selectivity for eukaryotic elongation factor-2 kinase (eEF-2K) inhibition .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the tautomeric stability of this compound?

- Methodological Answer : Tautomeric equilibrium (lactam-lactim forms) depends on solvent polarity and pH. In DMSO-d₆, the lactam form dominates (NH signals at δ 10.5–11.0 ppm), while aqueous acidic conditions favor lactim tautomers. X-ray crystallography provides definitive evidence, as seen in related 6-chloro-5-isopropyl analogs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.